Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 3-Amino-7-methyl-1H-indazole
Abstract: This technical guide provides a comprehensive overview of 3-Amino-7-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, synthetic methodologies, analytical characterization, and core applications. Emphasis is placed on the causality behind experimental choices and protocols, reflecting field-proven insights for researchers, scientists, and professionals in drug development. The indazole nucleus is a well-established privileged scaffold in pharmacology, and this specific derivative serves as a crucial building block for synthesizing a new generation of targeted therapeutics. This guide consolidates technical data, safety protocols, and practical methodologies to serve as an essential resource for its application in a laboratory setting.
3-Amino-7-methyl-1H-indazole, also known as 7-methyl-1H-indazol-3-amine, is a bicyclic aromatic amine. The fusion of a benzene ring with a pyrazole ring forms the core indazole structure, which is a bioisostere of indole and a prominent feature in numerous biologically active compounds[1]. The presence of an amino group at the 3-position and a methyl group at the 7-position provides specific steric and electronic properties that are leveraged in synthetic chemistry.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
Below is the chemical structure of 3-Amino-7-methyl-1H-indazole.
Caption: Chemical structure of 3-Amino-7-methyl-1H-indazole.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1000343-59-8 | [2][3] |
| Molecular Formula | C₈H₉N₃ | [2] |
| Molecular Weight | 147.18 g/mol | [2] |
| Appearance | Typically a solid powder | [4] |
| Purity | Commercially available at ≥97% | [3][4] |
Synthesis and Manufacturing
The synthesis of 3-aminoindazoles is a well-documented area of organic chemistry, driven by their utility as pharmaceutical intermediates[5]. A common and highly effective strategy involves the cyclization of ortho-substituted benzonitriles with hydrazine[1][5]. This approach is particularly powerful as it allows for the introduction of various substituents on the benzene ring prior to the formation of the heterocyclic core.
For 3-Amino-7-methyl-1H-indazole, a logical synthetic precursor is 2-fluoro-3-methylbenzonitrile or 2-chloro-3-methylbenzonitrile. The reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-halogen, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole product. The choice of a fluoro-substituted precursor is often preferred due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack.
Caption: General synthetic pathway for 3-Amino-7-methyl-1H-indazole.
Protocol 1: Synthesis from 2-Fluoro-3-methylbenzonitrile
This protocol is a representative method adapted from established syntheses of analogous 3-aminoindazoles[1][5].
Causality: The use of a high-boiling solvent like n-butanol or 2-methoxyethanol is critical to provide the necessary thermal energy to overcome the activation barrier for both the initial SNAr and the subsequent cyclization step. Hydrazine hydrate serves as both the nucleophile and the source of the pyrazole ring's nitrogen atoms.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 2-fluoro-3-methylbenzonitrile (1.0 eq) and n-butanol (5-10 mL per gram of starting material).
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Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the solution at room temperature. The use of a slight excess of hydrazine ensures the complete consumption of the starting material.
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Heating: Heat the reaction mixture to reflux (approx. 117 °C for n-butanol) and maintain for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material.
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Workup and Isolation:
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Cool the reaction mixture to room temperature. A precipitate of the product may form upon cooling.
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Slowly add water to the mixture to precipitate the product fully and dilute the solvent.
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Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual hydrazine and solvent.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3-Amino-7-methyl-1H-indazole as a solid. The purity should be validated as described in the following section.
Analytical Characterization
Ensuring the identity, purity, and structural integrity of 3-Amino-7-methyl-1H-indazole is paramount. A multi-technique approach is required for full characterization, providing a self-validating system of analysis.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a standard method. The result should indicate a purity level of >97% for most research applications.
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Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound. For C₈H₉N₃, the expected [M+H]⁺ ion would be approximately m/z 148.1.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides definitive structural confirmation. The spectrum will show distinct signals for the aromatic protons on the benzene ring, the N-H protons of the indazole and amine groups, and a singlet for the methyl group protons.
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¹³C NMR: Confirms the carbon framework of the molecule.
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Caption: Analytical workflow for product validation.
Applications in Research and Drug Development
The indazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly in oncology[1][6][7]. 3-Aminoindazoles are especially valuable as they provide a reactive "handle" for further chemical modification.
Role as a Key Intermediate: The primary amino group at the 3-position is a versatile nucleophile. It can readily participate in a wide range of chemical reactions, including:
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Amide bond formation (acylation)
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Urea and thiourea formation
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Reductive amination
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Buchwald-Hartwig and Ullmann couplings to form C-N bonds
These reactions allow for the facile attachment of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, 3-aminoindazoles are key building blocks for the synthesis of potent kinase inhibitors, where the indazole core often serves as a hinge-binding motif that anchors the drug molecule into the ATP-binding site of the target kinase[6][7].
Caption: Use of 3-aminoindazole in amide synthesis.
A recent study highlighted the design and synthesis of novel 1H-indazole-3-amine derivatives as potential antitumor agents[7][8]. One compound in the series demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, inducing apoptosis and affecting the cell cycle[8]. This underscores the therapeutic potential of scaffolds derived from 3-aminoindazoles.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Amino-7-methyl-1H-indazole is not detailed in the search results, data from analogous aminoindazoles provides a strong basis for hazard assessment and handling procedures[9][10][11][12].
Table 2: Hazard Profile and Safety Recommendations (Based on Analogs)
| Hazard Category | Description & Precautionary Statements | Source (Analog Compounds) |
| Acute Toxicity | Harmful if swallowed. (P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.) | [9][10][11] |
| Skin Irritation | Causes skin irritation. (P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.) | [9][10][11] |
| Eye Irritation | Causes serious eye irritation. (P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [9][10][11] |
| Respiratory Irritation | May cause respiratory irritation. (P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.) | [9][10][12] |
Protocol 2: Safe Handling and Storage
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Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
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Handling: Avoid generating dust. Use appropriate tools (spatulas) for weighing and transferring the solid material.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids[10][12]. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation over long periods.
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Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.
Caption: Standard safety and handling workflow.
Conclusion
3-Amino-7-methyl-1H-indazole (CAS: 1000343-59-8) is a valuable and versatile chemical building block with significant relevance to the pharmaceutical industry. Its well-defined structure and the strategic placement of reactive functional groups make it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors and other targeted anticancer agents. Understanding its synthesis, proper analytical validation, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development. The continued exploration of derivatives built from this scaffold holds considerable promise for the discovery of novel therapeutics.
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